molecular formula C17H13IO4 B3060371 Methyl 2-(cinnamoyloxy)-5-iodobenzoate CAS No. 307952-85-8

Methyl 2-(cinnamoyloxy)-5-iodobenzoate

Cat. No.: B3060371
CAS No.: 307952-85-8
M. Wt: 408.19 g/mol
InChI Key: NJCFECUOBXOPHR-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Biology

Halogenated organic compounds are of significant interest in chemical biology and drug discovery. The introduction of a halogen atom, such as iodine, into a molecule like a benzoate ester can profoundly alter its physicochemical properties. Halogenation can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes. Furthermore, the presence of a halogen can modulate the electronic properties of the molecule, potentially influencing its binding affinity to biological targets.

Benzoate esters themselves are a common structural feature in biologically active compounds and are often used in the design of prodrugs. nih.gov An ester functional group can be metabolically labile, allowing for the controlled release of an active carboxylic acid within the body. nih.gov The stability of these esters can be fine-tuned through structural modifications. nih.gov In synthetic chemistry, halogenated aromatics, including iodinated benzoates, serve as versatile intermediates. The iodine atom provides a reactive site for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Overview of Cinnamate (B1238496) Derivatives in Medicinal Chemistry and Materials Science

Cinnamic acid and its derivatives, known as cinnamates, are a class of compounds widely distributed in nature, notably in plants. nih.govthepharmajournal.com They have long been recognized for a broad spectrum of biological activities, making them a focal point in medicinal chemistry. Research has highlighted their potential as antioxidant, anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents. nih.govthepharmajournal.comjocpr.com The diverse therapeutic potential of cinnamates stems from their ability to interact with various biological pathways. researchgate.netscispace.com The core structure, featuring an α,β-unsaturated carbonyl group, is considered a key pharmacophore responsible for many of these activities. science.gov

In the realm of materials science, the unique chemical structure of cinnamate derivatives makes them valuable building blocks for advanced polymers. researchgate.net The unsaturated bond in the cinnamate moiety can undergo photochemical reactions, such as [2+2] cycloaddition, which is utilized to create cross-linked and photo-responsive materials. researchgate.net This property is exploited in the development of photoresists, liquid crystal polymers, and biodegradable elastomers. researchgate.net Furthermore, cinnamate esters have been explored as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC). mdpi.com

Rationale for Investigating Methyl 2-(cinnamoyloxy)-5-iodobenzoate

The primary rationale for investigating this compound lies in its nature as a hybrid molecule. It strategically combines the structural features of a halogenated benzoate and a cinnamate ester. The research hypothesis is that this combination may lead to a compound with synergistic or novel properties that are absent in the individual components.

Research Aims and Methodological Framework

The investigation of this compound typically follows a structured research plan. The primary aims are to synthesize the compound efficiently, confirm its chemical structure and purity, and then evaluate its potential in specific applications.

The methodological framework begins with chemical synthesis. A common approach involves the esterification of methyl 2-hydroxy-5-iodobenzoate with cinnamoyl chloride in the presence of a base. This is a standard reaction for forming the ester linkage between the phenolic hydroxyl group and the cinnamic acid moiety.

Following synthesis, the compound's identity and purity are rigorously confirmed using a suite of analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyls.

Once characterized, the compound is subjected to screening assays to assess its properties. In a medicinal chemistry context, this would involve a battery of in vitro biological assays to test for activities such as cytotoxicity against cancer cell lines, antimicrobial efficacy, or enzyme inhibition. In a materials science framework, the compound would be evaluated for its thermal properties, photochemical reactivity, or its effectiveness as a polymer additive.

Chemical Compound Data

Below is a table summarizing the key chemical identifiers for this compound.

PropertyValue
IUPAC Name This compound
Synonyms methyl 5-iodo-2-{[(2E)-3-phenylprop-2-enoyl]oxy}benzoate
CAS Number 307952-85-8
Molecular Formula C₁₇H₁₃IO₄
Molecular Weight 408.19 g/mol
Data sourced from ChemicalBook. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

307952-85-8

Molecular Formula

C17H13IO4

Molecular Weight

408.19 g/mol

IUPAC Name

methyl 5-iodo-2-[(E)-3-phenylprop-2-enoyl]oxybenzoate

InChI

InChI=1S/C17H13IO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3/b10-7+

InChI Key

NJCFECUOBXOPHR-JXMROGBWSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)C=CC2=CC=CC=C2

Pictograms

Environmental Hazard

Origin of Product

United States

Synthetic Strategies and Chemical Synthesis of Methyl 2 Cinnamoyloxy 5 Iodobenzoate

Retrosynthetic Analysis and Precursor Design

A retrosynthetic analysis of Methyl 2-(cinnamoyloxy)-5-iodobenzoate logically identifies the central ester bond as the most practical point for disconnection. This bond connects the phenolic oxygen of a benzoate (B1203000) ring to the carbonyl carbon of a cinnamate (B1238496) group. This disconnection strategy yields two primary precursor molecules: Methyl 2-hydroxy-5-iodobenzoate and an activated form of Cinnamic acid, such as cinnamoyl chloride or cinnamic anhydride (B1165640). The synthesis of the final target compound, therefore, relies on the successful and efficient preparation of these two key intermediates.

Synthesis of Methyl 2-hydroxy-5-iodobenzoate Precursor

The synthesis of Methyl 2-hydroxy-5-iodobenzoate (also known as Methyl 5-iodosalicylate) can be approached from two main directions: (1) esterification of a pre-iodinated salicylic (B10762653) acid derivative or (2) regioselective iodination of a pre-existing methyl salicylate (B1505791) scaffold.

One common and straightforward method to obtain the Methyl 2-hydroxy-5-iodobenzoate precursor is through the direct esterification of 5-Iodosalicylic acid. chemicalbook.comchemicalbook.com This reaction is typically an acid-catalyzed process, most often employing a strong acid like sulfuric acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. The mechanism, a classic Fischer esterification, involves protonation of the carboxylic acid, followed by nucleophilic attack from methanol and subsequent elimination of water to yield the methyl ester. This method is widely used for various benzoic acid derivatives. For instance, 2-iodobenzoic acid can be efficiently converted to methyl 2-iodobenzoate (B1229623) using methanol and concentrated sulfuric acid with heating, achieving high yields. chemicalbook.comchemicalbook.com

Table 1: Comparison of Acid-Catalyzed Esterification Conditions for Benzoic Acid Derivatives

Starting MaterialAlcoholCatalystConditionsProductYieldReference
2-Iodobenzoic AcidMethanolH₂SO₄80 °C, 2.5 hMethyl 2-iodobenzoate99% chemicalbook.com
Salicylic AcidMethanolH₂SO₄~80 °C, 75 minMethyl salicylateN/A
5-Iodosalicylic AcidMethanolH₂SO₄N/AMethyl 5-iodosalicylateN/A

An alternative strategy involves introducing the iodine atom onto the commercially available Methyl salicylate. This requires a regioselective electrophilic aromatic substitution. The hydroxyl and methoxycarbonyl groups on the methyl salicylate ring direct incoming electrophiles. The powerful activating and ortho-, para-directing effect of the hydroxyl group dominates, guiding the iodine atom primarily to the positions ortho and para to it (C3 and C5). Due to steric hindrance from the adjacent ester group, substitution at the C5 (para) position is generally favored.

Various iodinating agents can be employed for this transformation. A direct method involves reacting methyl salicylate with iodine (I₂). Other common reagents for electrophilic iodination include iodine monochloride (ICl) and N-iodosuccinimide (NIS). echemi.com The choice of reagent and reaction conditions, such as the presence of an acid catalyst or an oxidizing agent, can be crucial for achieving high regioselectivity and yield. echemi.comnih.gov For instance, iron(III) catalysts have been shown to activate NIS for the effective iodination of activated arenes. core.ac.uk The challenge lies in controlling the reaction to prevent the formation of di-iodinated or other isomeric byproducts. nih.gov

Table 2: Reagents for Regioselective Iodination of Aromatic Compounds

Reagent SystemSubstrate TypeKey FeaturesReference
Iodine (I₂)Methyl salicylateDirect method for forming Methyl 5-iodosalicylate.
N-Iodosuccinimide (NIS) / Acid CatalystPhenols, AnilinesCommon and effective; regioselectivity can be solvent/catalyst dependent. echemi.comnih.gov
Iodine Monochloride (ICl)SalicylamideA potent electrophilic iodinating agent. echemi.com
Ag₂SO₄ / I₂AnisoleSilver salt activation can enhance reactivity and influence regioselectivity. nih.gov
FeCl₃ / NISActivated ArenesLewis acid catalysis activates NIS for efficient iodination. core.ac.uk

Synthesis of Cinnamic Acid Derivatives

Cinnamic acid and its activated forms are the second key component required for the synthesis of the target molecule. A variety of synthetic methods, ranging from classical name reactions to modern catalytic approaches, are available for their preparation. beilstein-journals.orgrsc.org

Historically, the Perkin reaction has been a cornerstone for cinnamic acid synthesis. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (like benzaldehyde) with an acid anhydride (typically acetic anhydride). jocpr.comuns.ac.id While effective, a significant drawback is the potential for side reactions when using substituted aldehydes. jocpr.comuns.ac.id

Other classical methods include the Claisen-Schmidt condensation , which produces (E)-cinnamic acid derivatives in high yields by reacting aryl aldehydes with ketones or esters in the presence of a base. jocpr.com Similarly, the Knoevenagel condensation of aromatic aldehydes with malonic acid, often catalyzed by pyridine (B92270) and piperidine, provides a reliable route to various cinnamic acid derivatives. atlantis-press.com

More contemporary methods offer improvements in efficiency, yield, and substrate scope. Microwave-assisted synthesis , for example, can significantly accelerate the reaction between aryl aldehydes and malonic acid. jocpr.com Transition-metal catalyzed cross-coupling reactions, such as the Heck reaction , provide another powerful tool. This involves coupling an aryl halide with an acrylate (B77674) ester in the presence of a palladium catalyst to form the cinnamate structure. jocpr.com

Table 3: Overview of Synthetic Methods for Cinnamic Acid Derivatives

MethodReactantsCatalyst/ReagentsAdvantagesDisadvantagesReference
Perkin Reaction Benzaldehyde, Acetic AnhydrideSodium AcetateWell-established, simple reagentsLong reaction times, potential side products jocpr.comuns.ac.id
Knoevenagel Condensation Benzaldehyde, Malonic AcidPyridine, PiperidineGood yields, versatileRequires malonic acid atlantis-press.com
Claisen-Schmidt Condensation Aryl Aldehyde, Ester/KetoneBase (e.g., Na, MeOH)High yields for (E)-isomersCan be sensitive to substrate jocpr.com
Heck Reaction Aryl Halide, Methyl AcrylatePd Catalyst, BaseHigh functional group toleranceRequires catalyst and specific conditions jocpr.com
Microwave-Assisted Synthesis Aryl Aldehyde, Malonic AcidPolyphosphate ester (PPE)Rapid reaction timesSpecialized equipment jocpr.com

Functional group interconversion refers to the process of converting one functional group into another. imperial.ac.uk In the context of synthesizing this compound, the most relevant interconversion is the activation of the carboxylic acid group of cinnamic acid to facilitate esterification. The direct esterification of a carboxylic acid with a phenol (B47542) (like Methyl 2-hydroxy-5-iodobenzoate) is often inefficient.

Therefore, the carboxylic acid is typically converted into a more reactive derivative. A common strategy is the conversion of cinnamic acid to cinnamoyl chloride . This is readily achieved by treating cinnamic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with the phenolic hydroxyl group of the benzoate precursor to form the desired ester bond. Other interconversions can involve transforming the carboxylic acid into an anhydride or using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) to facilitate the esterification. beilstein-journals.org

Esterification and Coupling Reaction Methodologies

The core of the synthesis lies in the formation of the ester linkage between the hydroxyl group of a methyl salicylate precursor and the carboxyl group of cinnamic acid. This transformation can be accomplished using various established methods in organic synthesis.

A fundamental approach to forming the cinnamoyl ester is through nucleophilic acyl substitution. vanderbilt.edumasterorganicchemistry.com This reaction class involves the attack of a nucleophile (in this case, the hydroxyl group of methyl 5-iodosalicylate) on an activated acyl compound derived from cinnamic acid.

A common strategy is the conversion of cinnamic acid into a more reactive acyl halide, typically cinnamoyl chloride. This is often achieved by treating cinnamic acid with a chlorinating agent like thionyl chloride (SOCl₂). nih.govnih.gov The resulting cinnamoyl chloride is highly electrophilic and readily reacts with the phenolic hydroxyl group of methyl 5-iodosalicylate in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

The general mechanism proceeds in two key steps:

Addition of the nucleophile: The oxygen atom of the hydroxyl group attacks the carbonyl carbon of the cinnamoyl chloride, leading to the formation of a tetrahedral intermediate. vanderbilt.edu

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, yielding the desired ester. vanderbilt.edu

An alternative to acyl chlorides is the use of cinnamic anhydride. While slightly less reactive, anhydrides also serve as effective acylating agents in nucleophilic acyl substitution reactions. vanderbilt.edu

Catalytic methods offer an alternative, often milder, route to esterification. For the synthesis of this compound, an acid-catalyzed esterification, commonly known as Fischer esterification, could be envisioned between methyl 5-iodosalicylate and cinnamic acid. sapub.org However, this approach is generally more effective for forming esters from alcohols and carboxylic acids and can be reversible.

A more relevant catalytic approach involves the use of coupling agents. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to facilitate ester formation. libretexts.orgnih.gov These reagents activate the carboxylic acid group of cinnamic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of methyl 5-iodosalicylate. The reaction is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

The Steglich esterification, which utilizes a carbodiimide (B86325) and a catalyst, is a powerful method for forming esters, particularly with sterically hindered alcohols or when mild conditions are required. nih.gov This method could be adapted for the synthesis of the target compound, offering high yields and avoiding the need for harsh reagents like thionyl chloride.

Solid acid catalysts, such as modified zirconia or alumina, have also been investigated for the esterification of salicylic acid and its derivatives. researchgate.net While these are typically used for simple alkyl esters, the principles could potentially be extended to more complex esterifications.

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For reactions involving acyl chlorides, lower temperatures (e.g., 0 °C to room temperature) are often preferred to control the reactivity and minimize side reactions. In contrast, Fischer esterification and some catalytic reactions may require heating to proceed at a reasonable rate. teachnlearnchem.com For instance, a modified Steglich esterification for cinnamyl esters has been optimized with mild heating at 40-45 °C. nih.gov

Catalyst: The selection and amount of catalyst are critical. In acid-catalyzed reactions, strong acids like sulfuric acid are traditionally used. For coupling reactions, the choice between different carbodiimides (e.g., DCC vs. EDC) and the addition of a nucleophilic catalyst like DMAP can dramatically impact the yield and reaction time. The molar ratio of the catalyst to the reactants must be carefully controlled to achieve optimal results. google.com

Protecting Groups: While the synthesis of this compound from methyl 5-iodosalicylate and an activated cinnamic acid derivative might not explicitly require protecting groups, their use could be considered in alternative synthetic routes. For instance, if starting from 5-iodosalicylic acid, the carboxylic acid group might need to be protected during the cinnamoylation of the phenolic hydroxyl group, followed by a deprotection and methylation step.

The following table summarizes potential reaction conditions for the synthesis:

ParameterNucleophilic Acyl Substitution (Acyl Chloride)Catalytic Esterification (Carbodiimide Coupling)
Temperature 0 °C to room temperatureRoom temperature to 45 °C
Solvent Dichloromethane, Chloroform, THFAcetonitrile (B52724), Dichloromethane
Catalyst Base (e.g., Pyridine, Triethylamine)DMAP (optional)
Reagents Methyl 5-iodosalicylate, Cinnamoyl chlorideMethyl 5-iodosalicylate, Cinnamic acid, EDC/DCC

Isolation and Purification Techniques for the Target Compound

Following the chemical synthesis, a robust purification strategy is essential to isolate this compound in high purity. This typically involves a combination of extraction and chromatographic or crystallization techniques.

Silica (B1680970) Gel Column Chromatography: This is a standard and highly effective method for purifying organic compounds. sapub.orgresearchgate.net The crude reaction mixture is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel. For a compound like this compound, a solvent system consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) would likely be employed. chemicalbook.com The polarity of the eluent can be gradually increased to effectively separate the desired product from unreacted starting materials and byproducts. The fractions are typically monitored by thin-layer chromatography (TLC). researchgate.net

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, HPLC is a powerful technique. nih.govthermofisher.comresearchgate.net Reversed-phase HPLC, using a C18 column, is commonly used for the separation of moderately polar organic compounds. dergipark.org.tr A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be suitable. The detection is often carried out using a UV detector, as the aromatic rings and the conjugated system in the target molecule would exhibit strong UV absorbance.

The following table outlines typical conditions for chromatographic purification:

TechniqueStationary PhaseMobile Phase (Eluent)Detection
Silica Gel Column Chromatography Silica GelHexane/Ethyl Acetate gradientTLC with UV visualization
HPLC C18Acetonitrile/Water or Methanol/WaterUV Detector

Recrystallization is a purification technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures. youtube.comillinois.edu An ideal solvent for recrystallization is one in which the target compound has low solubility at room temperature but high solubility at an elevated temperature. youtube.com For this compound, which is expected to be a solid, suitable solvents could include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

The process involves dissolving the crude solid in a minimum amount of hot solvent to form a saturated solution. youtube.com The solution is then allowed to cool slowly, during which the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, remain dissolved in the solvent. The purified crystals can then be collected by filtration. Seeding the solution with a small crystal of the pure compound can sometimes be used to initiate crystallization. youtube.com

Scale-Up Considerations for Laboratory Synthesis

Synthesis of Intermediate 1: Methyl 2-hydroxy-5-iodobenzoate

This intermediate is typically prepared via the esterification of 5-iodosalicylic acid with methanol, often catalyzed by a strong acid like sulfuric acid.

Heat Management: While the esterification is generally a moderately exothermic reaction, on a larger scale, the heat generated can become significant. stackexchange.com The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. visimix.com This can lead to an uncontrolled rise in temperature, potentially causing side reactions or boiling of the methanol. Effective thermal management through jacketed reactors with controlled heating and cooling systems is crucial.

Water Removal: The Fischer esterification is an equilibrium process. researchgate.net On a laboratory scale, a large excess of methanol can be used to drive the reaction forward. On a larger scale, this becomes economically and environmentally less viable. Therefore, efficient removal of the water byproduct is necessary. Techniques such as azeotropic distillation with a suitable solvent or the use of molecular sieves need to be considered and optimized for the larger volume.

Catalyst Handling: The use of concentrated sulfuric acid as a catalyst requires careful handling, especially in large quantities. The addition rate must be controlled to manage the initial exotherm. Post-reaction, the acidic catalyst must be neutralized, a process that can also generate significant heat and requires a robust cooling system.

Table 1: Scale-Up Considerations for Methyl 2-hydroxy-5-iodobenzoate Synthesis

Parameter Laboratory Scale (Grams) Scale-Up Challenge Proposed Solution
Heat Control Simple heating mantle/oil bath Inefficient heat dissipation, risk of localized overheating and side reactions. Use of a jacketed reactor with a thermal fluid for precise temperature control.
Water Removal Excess methanol Economic and environmental inefficiency of using large excess of reagents. Implementation of a Dean-Stark apparatus for azeotropic water removal.
Catalyst Quench Slow addition to a stirred base Highly exothermic neutralization process. Controlled addition of base with efficient cooling and monitoring of pH.

| Purification | Column chromatography | Not practical or economical for large quantities. | Development of a crystallization procedure for purification. |

Synthesis of Intermediate 2: Cinnamoyl chloride

The preparation of cinnamoyl chloride from cinnamic acid typically involves the use of a chlorinating agent such as thionyl chloride. researchgate.net

Reagent Handling and Byproduct Management: Thionyl chloride is a corrosive and hazardous reagent. Handling large volumes requires specialized equipment and stringent safety protocols. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are toxic and corrosive. researchgate.net A robust gas scrubbing system is essential to neutralize these off-gases before they are released.

Reaction Control: The reaction is often exothermic. researchgate.net Controlling the rate of addition of thionyl chloride is critical to maintain the desired reaction temperature and prevent runaway reactions. The efficiency of mixing becomes more critical on a larger scale to ensure uniform reaction and prevent the buildup of localized hot spots. mt.com

Purification: On a laboratory scale, excess thionyl chloride can be removed by distillation. For larger quantities, this requires a vacuum distillation setup capable of handling corrosive materials. The purity of the resulting cinnamoyl chloride is crucial for the subsequent esterification step.

Table 2: Scale-Up Considerations for Cinnamoyl chloride Synthesis

Parameter Laboratory Scale (Grams) Scale-Up Challenge Proposed Solution
Reagent Addition Manual addition via dropping funnel Exothermic reaction, potential for thermal runaway. Automated, controlled addition with real-time temperature monitoring.
Off-Gas Handling Fume hood Large volume of toxic and corrosive gases (HCl, SO₂). Dedicated gas scrubber system with a basic solution (e.g., NaOH).
Mixing Magnetic stirrer Inefficient mixing can lead to localized high concentrations and side reactions. Mechanical overhead stirrer with appropriate impeller design for the reactor geometry.

| Purification | Simple distillation | Handling large volumes of a corrosive and moisture-sensitive compound. | Vacuum distillation using corrosion-resistant equipment. |

Final Synthesis: this compound

The final step is the acylation of Methyl 2-hydroxy-5-iodobenzoate with Cinnamoyl chloride, often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the HCl byproduct. nih.gov

Stoichiometry and Addition Control: The precise control of the stoichiometry of the reactants is vital for high yield and purity. On a larger scale, ensuring the accurate addition of the highly reactive cinnamoyl chloride is critical. The reaction is typically fast and exothermic, requiring controlled addition and efficient heat removal to prevent the formation of byproducts. numberanalytics.com

Mixing Efficiency: As with the previous steps, efficient mixing is paramount. mt.com It ensures that the cinnamoyl chloride reacts with the intended phenol rather than with itself or other species, which could lead to impurities. The choice of solvent and the design of the stirring apparatus are key factors.

Product Isolation and Purification: The work-up procedure on a larger scale needs careful consideration. The removal of the hydrochloride salt of the base (e.g., pyridine hydrochloride) is a key step. While in the lab this might be done with simple aqueous washes, on a larger scale this can lead to emulsion formation and require significant solvent volumes. The final product purification, likely by crystallization, will need to be optimized to achieve the desired purity at a large scale. This involves screening for suitable solvent systems and defining the optimal cooling profile. sapub.org

Table 3: Scale-Up Considerations for the Final Esterification

Parameter Laboratory Scale (Grams) Scale-Up Challenge Proposed Solution
Temperature Control Ice bath Highly exothermic reaction, difficult to control temperature uniformly. Jacketed reactor with a cryostat for sub-ambient temperature control.
Byproduct Removal Aqueous work-up Formation of large quantities of salt, potential for emulsions. Selection of a solvent system that allows for easy filtration of the salt or optimized phase separation.
Purification Column chromatography Impractical and costly for large volumes. Development and optimization of a scalable crystallization process.

| Process Monitoring | Thin-Layer Chromatography (TLC) | Less effective for real-time monitoring in a large reactor. | Implementation of in-situ monitoring techniques (e.g., IR spectroscopy) to track reaction progress. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of Methyl 2-(cinnamoyloxy)-5-iodobenzoate would present a series of signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, while the coupling constants (J) reveal information about adjacent protons.

Aromatic Protons (Iodinated Benzene Ring): The three protons on the 5-iodobenzoate ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the ester group and meta to the iodine would likely be the most downfield due to the deshielding effects of both the ester and the iodine. The proton meta to the ester and ortho to the iodine would be slightly upfield, and the proton para to the ester and meta to the iodine would be the most upfield of the three. The splitting patterns would be complex due to meta and ortho coupling.

Aromatic Protons (Cinnamoyl Group): The five protons of the phenyl ring from the cinnamoyl group would typically appear as a multiplet in the range of δ 7.3-7.6 ppm.

Vinylic Protons: The two protons of the vinyl group in the cinnamoyl moiety are expected to be distinct. The proton β to the carbonyl group (trans to the phenyl group) would appear as a doublet at a more downfield position (around δ 7.7-8.0 ppm) due to conjugation with both the phenyl ring and the carbonyl. The proton α to the carbonyl would appear as a doublet at a more upfield position (around δ 6.4-6.7 ppm). The large coupling constant between these two protons (typically J ≈ 16 Hz) would be indicative of a trans configuration.

Methyl Protons: The three protons of the methyl ester group would appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (Iodinated Ring)7.0 - 8.5m-
Aromatic H (Cinnamoyl Ring)7.3 - 7.6m-
Vinylic H (β to C=O)7.7 - 8.0d~16
Vinylic H (α to C=O)6.4 - 6.7d~16
Methyl H (-OCH₃)3.8 - 4.0s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Carbonyl Carbons: Two distinct signals for the ester carbonyl carbons are expected in the downfield region of the spectrum (δ 160-170 ppm).

Aromatic and Vinylic Carbons: The carbons of the two aromatic rings and the vinyl group would appear in the range of δ 110-150 ppm. The carbon bearing the iodine atom would be found at a relatively upfield position for a substituted aromatic carbon (around δ 90-100 ppm) due to the "heavy atom effect".

Methyl Carbon: The carbon of the methyl ester group would produce a signal in the more upfield region of the spectrum, typically around δ 50-55 ppm.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ester Carbonyl (Benzoate)160 - 170
Ester Carbonyl (Cinnamate)160 - 170
Aromatic/Vinylic Carbons110 - 150
Carbon-Iodine Bond90 - 100
Methyl Carbon (-OCH₃)50 - 55

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between the vinylic protons, confirming their adjacency. It would also help to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations between the methyl protons and the benzoate (B1203000) carbonyl carbon, and between the vinylic protons and the cinnamate (B1238496) carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For example, NOE correlations between the vinylic protons and the protons of the phenyl ring would help to confirm the geometry around the double bond.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₇H₁₃IO₄), the expected monoisotopic mass would be calculated with high precision.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the ester bonds, leading to the formation of ions corresponding to the cinnamoyl cation and the methyl 5-iodosalicylate radical cation, or vice-versa. The loss of the methoxy (B1213986) group from the molecular ion would also be a probable fragmentation pathway.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two ester carbonyl groups would be expected in the region of 1720-1750 cm⁻¹. The conjugation of one of the carbonyls with the vinyl group and the phenyl ring might lead to a slightly lower frequency for that band.

C=C Stretching: The stretching vibrations of the aromatic rings and the vinyl group would give rise to several bands in the 1450-1650 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester groups would be observed in the 1100-1300 cm⁻¹ range.

C-H Stretching: Aromatic and vinylic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ester)1720 - 1750Strong
C=C Stretch (Aromatic/Vinylic)1450 - 1650Medium-Strong
C-O Stretch (Ester)1100 - 1300Strong
C-H Stretch (Aromatic/Vinylic)> 3000Medium
C-H Stretch (Aliphatic)< 3000Medium
C-I Stretch500 - 600Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated systems, such as aromatic rings and double bonds, leads to characteristic absorption bands. This compound possesses an extended conjugated system encompassing the cinnamoyl group and the iodinated benzoate ring. This would result in strong UV absorption.

The spectrum would be expected to show intense π → π* transitions. The exact wavelengths of maximum absorbance (λ_max) would depend on the solvent used, but would likely be in the range of 250-350 nm, characteristic of such extended conjugated systems. This analysis confirms the presence of the chromophores within the molecular structure.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is exclusively employed for the analysis of chiral molecules. These methods measure the differential interaction of a substance with left and right circularly polarized light, providing crucial information about the absolute configuration of stereocenters.

An examination of the molecular structure of "this compound" reveals that it is an achiral compound. The molecule does not possess any stereocenters, nor does it exhibit other forms of chirality such as axial or planar chirality. The trans configuration of the double bond in the cinnamoyl moiety does not give rise to stereoisomers.

Consequently, "this compound" does not exhibit optical activity. It will not produce a signal in CD spectroscopy, and its optical rotation will be zero across all wavelengths, rendering ORD analysis inapplicable. Therefore, chiroptical spectroscopy cannot be used for the stereochemical assignment of this compound as there are no stereochemical elements to assign.

X-ray Crystallography for Solid-State Structural Confirmation and Conformational Analysis

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of a molecule's connectivity and conformation in the solid state.

A comprehensive search of the current scientific literature and crystallographic databases indicates that, to date, no single-crystal X-ray diffraction data has been reported for "this compound." As a result, experimental data on its crystal system, space group, and precise atomic coordinates are not available.

In the absence of experimental crystallographic data, computational modeling could serve as a tool to predict the low-energy conformations of "this compound." However, without experimental validation, such theoretical models remain predictive.

In Vitro Biological Activity Assessment and Mechanistic Investigations

In Vitro Screening for Enzyme Inhibition Potential

Enzyme inhibition is a primary mechanism through which many therapeutic drugs exert their effects. nih.gov By selectively blocking the activity of enzymes involved in pathological processes, it is possible to modulate disease states. Standard screening involves testing the compound against a panel of therapeutically relevant enzymes.

Carbonic Anhydrase II (CA-II) is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. escholarship.org Its inhibition is a therapeutic strategy for conditions such as glaucoma and epilepsy. escholarship.orgmdpi.com

The inhibitory potential of a compound against CA-II is typically determined using a spectrophotometric assay that measures the enzyme's esterase activity. In this assay, the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate, and the rate of formation of the colored product, 4-nitrophenolate, is monitored over time. The reduction in this rate in the presence of the test compound indicates inhibition. From this data, the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be calculated.

Currently, there is no published data available from scientific literature detailing the IC₅₀ or kinetic parameters for the inhibition of CA-II by Methyl 2-(cinnamoyloxy)-5-iodobenzoate.

Table 1: Hypothetical Data Representation for CA-II Inhibition

Compound Target Enzyme IC₅₀ (µM) Inhibition Type
This compound Carbonic Anhydrase II N/A* N/A*
Acetazolamide (Reference) Carbonic Anhydrase II ~0.012 Non-competitive

Note: N/A indicates that no data was found in the searched scientific literature.

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into glucose, which is then absorbed into the bloodstream. nih.gov Inhibition of this enzyme is an established approach for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus. nih.gov

The in vitro inhibitory activity against α-glucosidase is commonly assessed using a colorimetric assay. The enzyme (often from Saccharomyces cerevisiae) is incubated with the test compound before the addition of a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic cleavage of pNPG releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance. A decrease in color development compared to a control without the inhibitor signifies enzymatic inhibition, from which an IC₅₀ value can be derived. researchgate.net

No studies reporting the α-glucosidase inhibitory activity of this compound were identified in a review of available literature.

Table 2: Hypothetical Data Representation for α-Glucosidase Inhibition

Compound Target Enzyme IC₅₀ (µM)
This compound α-Glucosidase N/A*
Acarbose (Reference) α-Glucosidase ~173

Note: N/A indicates that no data was found in the searched scientific literature. nih.gov

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org Elevated levels of DHT are implicated in the pathophysiology of conditions such as benign prostatic hyperplasia and androgenetic alopecia. mdpi.com Consequently, inhibitors of 5α-reductase are used clinically to treat these disorders. wikipedia.orgnih.gov

An in vitro assay to determine 5α-reductase inhibition typically involves incubating the enzyme (often from rat liver or human prostate microsomes) with testosterone and a cofactor (NADPH). The reaction is allowed to proceed in the presence and absence of the test compound. The amount of DHT produced is then quantified, commonly using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The IC₅₀ value is determined by measuring the concentration of the inhibitor that reduces DHT production by 50%.

There is no scientific literature available that documents the evaluation of this compound as an inhibitor of 5α-reductase.

To understand a compound's specificity and potential for off-target effects, it is often screened against a broad panel of other enzymes. This can include kinases, proteases, and other metabolic enzymes relevant to human health and disease. This broader screening helps to build a comprehensive pharmacological profile. For this compound, no such broad-panel screening data has been published.

In Vitro Cellular Activity Studies

Following enzyme-based screening, promising compounds are typically advanced to cell-based assays. These studies provide information on how the compound affects whole cells, including its ability to cross cell membranes, its cytotoxicity, and its impact on cellular proliferation.

A critical step in the evaluation of any compound with potential anticancer activity is to assess its ability to inhibit the growth of cancer cells. This is performed using a variety of established cancer cell lines, which are cells that have been adapted to grow continuously in a laboratory setting. Cell lines derived from different types of cancers, such as lymphoma, breast cancer, or lung cancer, are used to determine the breadth and selectivity of the compound's activity. nih.govopenmedicinalchemistryjournal.comfu-berlin.de

A standard method for measuring cell growth inhibition is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, metabolically active cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. Cells are cultured with varying concentrations of the test compound for a set period (e.g., 48 or 72 hours), and the cell viability is then measured. The results are used to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value. openmedicinalchemistryjournal.com

No research detailing the effects of this compound on the growth or viability of lymphoma or any other cancer cell lines has been found in the public domain.

Table 3: Hypothetical Data Representation for Cell Growth Inhibition

Cell Line Cancer Type GI₅₀ (µM)
Raji Burkitt's Lymphoma N/A*
CCRF-CEM T-cell Acute Lymphoblastic Leukemia N/A*
MDA-MB-231 Breast Adenocarcinoma N/A*
A549 Lung Carcinoma N/A*

Note: N/A indicates that no data was found in the searched scientific literature.

Based on a comprehensive review of the available scientific literature, there is currently no published research detailing the in vitro biological activity or molecular mechanisms of action for the chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article on the following topics for this specific compound:

Elucidation of Molecular Mechanisms of Action (in vitro)

Receptor Binding Assays and Receptor Affinity Profiling (in vitro)

Searches for this specific compound did not yield any studies that would allow for a scientifically accurate and informative discussion of these biological activities. Any attempt to generate content for the requested sections would be speculative and would not adhere to the principles of scientific accuracy.

Structure Activity Relationship Sar Studies of Methyl 2 Cinnamoyloxy 5 Iodobenzoate and Its Analogues

Design and Synthesis of Derivatives for SAR Exploration

The benzoate (B1203000) ring offers multiple positions for substitution, allowing for a detailed investigation of electronic and steric effects.

Substituents at C3, C4, and C6: The introduction of various functional groups at the C3, C4, and C6 positions of the benzoate ring can significantly impact activity. For instance, electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -NO₂, -CN) can alter the electron density of the ring and its interaction with biological targets. The size and polarity of these substituents also play a critical role.

Halogen Variations: The iodine atom at the C5 position is a key feature. SAR studies would involve replacing iodine with other halogens (F, Cl, Br) to investigate the effect of electronegativity and atomic size on activity. It is often observed that the nature of the halogen can influence both the potency and the pharmacokinetic properties of a compound.

Table 1: Hypothetical Modifications on the Benzoate Ring and Expected Impact on Activity

ModificationPositionSubstituentRationalePredicted Impact on Activity
Electronic EffectsC4-NO₂Introduce strong electron-withdrawing groupPotentially increased or decreased activity depending on target interaction
Steric BulkC6-CH₃Introduce steric hindrance near the ester linkageLikely decrease in activity due to interference with binding
Halogen SubstitutionC5-ClEvaluate the effect of a smaller, more electronegative halogenMay alter binding affinity and metabolic stability
Hydrogen BondingC3-OHIntroduce a hydrogen bond donor/acceptorCould enhance binding to specific residues in a target protein

The cinnamoyl portion of the molecule provides several avenues for modification to explore its contribution to biological activity.

Olefin Geometry: The double bond in the cinnamoyl group can exist in either an (E) (trans) or (Z) (cis) configuration. The geometry of this bond is often crucial for proper orientation within a biological target's binding site. Synthesis of both isomers is essential to determine the optimal configuration for activity.

Chain Length: Varying the length of the carbon chain connecting the phenyl group to the carbonyl group can provide insights into the spatial requirements of the binding pocket.

Comparative In Vitro Biological Activity Evaluation of Synthesized Analogues

Following the synthesis of a library of analogues, their biological activity would be evaluated using a panel of relevant in vitro assays. This allows for a direct comparison of the potency and efficacy of the new compounds relative to the parent molecule, Methyl 2-(cinnamoyloxy)-5-iodobenzoate. The choice of assays would depend on the therapeutic area of interest. For example, if the parent compound has anti-inflammatory properties, assays to measure the inhibition of inflammatory mediators would be appropriate. nih.gov

Table 2: Illustrative In Vitro Activity Data for Hypothetical Analogues

CompoundModificationIC₅₀ (µM)
Parent Compound-10.5
Analogue 1C4-NO₂ on Benzoate5.2
Analogue 2C5-Cl on Benzoate15.8
Analogue 3Amide Linkage8.9
Analogue 4(Z)-Olefin Geometry> 50

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

By analyzing the SAR data from the in vitro evaluations, key pharmacophoric elements can be identified. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, these elements might include a halogen bond donor (the iodine atom), a hydrogen bond acceptor (the ester carbonyl), an aromatic ring system, and a specific spatial arrangement of these features.

Establishment of Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

To further refine the understanding of the SAR, quantitative structure-activity relationship (QSAR) studies can be performed. QSAR models use statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties (e.g., lipophilicity, electronic parameters, steric descriptors). nih.gov A successful QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding further drug design efforts. mdpi.com

Pharmacophore modeling, often used in conjunction with QSAR, involves the generation of a 3D model that defines the essential structural features for activity. This model can then be used to screen virtual compound libraries to identify new potential lead structures. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic properties and predict the reactivity of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate a variety of molecular descriptors.

For a molecule like Methyl 2-(cinnamoyloxy)-5-iodobenzoate, these calculations can provide insights into:

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic Distribution: Mapping the electron density to identify regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): This mapping helps in identifying sites for electrophilic and nucleophilic attack.

Hypothetical Quantum Chemical Data for this compound:

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVPredicts chemical reactivity and stability
Dipole Moment3.2 DMeasures the polarity of the molecule

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the interaction between a small molecule (ligand) and a protein's binding site.

In the context of this compound, docking simulations could be used to:

Identify potential biological targets by screening it against a library of protein structures.

Predict the binding affinity (often expressed as a docking score or binding energy) to a specific target.

Visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, studies on other iodinated quinazolinone derivatives have successfully used molecular docking to correlate experimental cytotoxic activity with calculated binding affinities to targets like dihydrofolate reductase (DHFR). nih.gov

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target:

ParameterValueDetails
Binding Affinity-8.5 kcal/molA lower value indicates a stronger predicted binding.
Interacting ResiduesTYR234, LYS189, ILE175Key amino acids in the binding pocket.
Hydrogen Bonds1 (with TYR234)A significant stabilizing interaction.
Hydrophobic Interactions5 (with LYS189, ILE175)Contributions from non-polar interactions.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes and the stability of ligand-protein complexes.

For this compound, MD simulations could be applied to:

Analyze its conformational flexibility in different solvent environments.

Assess the stability of a docked pose within a protein's binding site over a period of nanoseconds.

Calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores.

MD simulations have been instrumental in studying the stability of complexes involving quinazoline (B50416) derivatives with targets like the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. nih.gov

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Ligand-Based Virtual Screening: This approach is used when the structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model, is built from these known active molecules and then used to screen a database for new potential hits.

Structure-Based Virtual Screening: When the three-dimensional structure of the target protein is available, molecular docking is a primary method for structure-based virtual screening. Large compound libraries can be docked into the target's binding site, and the top-scoring compounds are selected for further investigation. This method has been successfully used to discover novel inhibitors for various targets. mdpi.com

In Silico Prediction of Relevant Biological Activities and Pathways

Various computational tools and servers are available to predict the biological activity and potential metabolic pathways of a compound based on its chemical structure. These predictions are often based on machine learning models trained on large datasets of known chemical-protein interactions and biological assays.

For this compound, these in silico tools could predict:

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of the molecule.

Potential Biological Activities: Predictions can range from general activities like anti-inflammatory or antioxidant properties to more specific interactions with certain protein families. researchgate.net

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five to assess the compound's potential as an orally bioavailable drug. japsonline.com

Example of an In Silico Biological Activity Prediction for this compound:

Predicted ActivityProbability ScoreBasis of Prediction
Kinase Inhibitor0.65Structural similarity to known kinase inhibitors.
Nuclear Receptor Ligand0.58Based on physicochemical properties and substructure analysis.
Enzyme Inhibitor0.52General prediction based on chemical features.

Future Research Directions and Translational Perspectives in Chemical Biology

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

Traditional chemical synthesis often relies on harsh conditions and may generate undesirable by-products. Biocatalysis, utilizing enzymes, offers a greener and more efficient alternative, characterized by mild reaction conditions and high selectivity. nih.govacsgcipr.org The development of chemoenzymatic or fully biocatalytic routes for the synthesis of Methyl 2-(cinnamoyloxy)-5-iodobenzoate represents a significant area for future research.

Lipases, a class of hydrolytic enzymes, are particularly well-suited for this purpose as they can catalyze esterification reactions in non-aqueous environments. nih.govlongdom.org A prospective biocatalytic approach would involve the direct esterification of a methyl 5-iodosalicylate precursor with cinnamic acid or an activated derivative, such as a vinyl cinnamate (B1238496), catalyzed by an immobilized lipase. frontiersin.org The use of immobilized enzymes, such as Novozym® 435 (lipase B from Candida antarctica), is advantageous as it simplifies catalyst recovery and reuse, making the process more economical and scalable. nih.govmdpi.com

Future studies would need to optimize various reaction parameters to maximize yield and purity. frontiersin.org Key variables include the choice of enzyme, solvent system, temperature, and substrate molar ratios. nih.gov Success in this area would not only provide a sustainable method for producing the parent compound but also facilitate the synthesis of a library of analogues for further biological evaluation.

ParameterDescriptionRationale for Optimization
Enzyme Selection Screening of various commercially available lipases (e.g., from Candida antarctica, Thermomyces lanuginosus). researchgate.netDifferent lipases exhibit varying substrate specificities and stability. The goal is to identify the most efficient and selective catalyst for the specific substrates.
Reaction Medium Evaluation of non-polar organic solvents (e.g., hexane (B92381), toluene) or solvent-free systems. nih.govThe choice of solvent affects enzyme activity, substrate solubility, and can influence the reaction equilibrium by removing water, a by-product of esterification.
Substrate Molar Ratio Varying the ratio of the acyl donor (cinnamic acid derivative) to the acyl acceptor (methyl 5-iodosalicylate).Optimizing the molar ratio can shift the reaction equilibrium towards product formation and maximize the conversion of the limiting reagent.
Temperature Assessing a range of temperatures (e.g., 30–60 °C) for the enzymatic reaction. nih.govTemperature affects enzyme activity and stability. An optimal temperature will maximize the reaction rate without causing significant enzyme denaturation.
Water Activity Control of water content in the reaction medium, potentially using molecular sieves.While a small amount of water is necessary for enzyme function, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.

Exploration of Bioavailability and Metabolic Stability in In Vitro Systems

Before a compound can be considered a viable chemical probe or drug candidate, its pharmacokinetic properties must be characterized. mdpi.com Key among these are bioavailability—the fraction of the compound that reaches systemic circulation—and metabolic stability, which determines its half-life in a biological system. A crucial future direction is the comprehensive in vitro evaluation of this compound to predict these parameters.

Metabolic stability is typically first assessed using liver microsomes. evotec.com These subcellular fractions contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of small molecules. evotec.comprotocols.io By incubating the compound with human and other species' liver microsomes in the presence of necessary cofactors (e.g., NADPH), researchers can measure the rate of parent compound depletion over time to calculate key parameters like intrinsic clearance (Clint) and half-life (t½). bioivt.comwuxiapptec.com

Oral bioavailability is influenced by both metabolic stability and intestinal permeability. mdpi.com Permeability can be predicted using in vitro models such as the Caco-2 cell monolayer assay or the Parallel Artificial Membrane Permeability Assay (PAMPA). mdpi.comnih.gov The Caco-2 model uses a layer of human intestinal cells to assess a compound's ability to cross the intestinal barrier, accounting for both passive diffusion and active transport. mdpi.com PAMPA is a higher-throughput, non-cell-based alternative that predicts passive permeability. acs.org

Assay TypeModel SystemKey Parameter(s) MeasuredPurpose
Metabolic Stability Liver Microsomes (Human, Rat, Mouse). protocols.ioIntrinsic Clearance (Clint), Half-life (t½). bioivt.comTo assess susceptibility to Phase I metabolism by CYP enzymes and predict hepatic clearance.
Metabolic Stability Suspension Hepatocytes. Intrinsic Clearance (Clint), Half-life (t½).To evaluate overall cellular metabolism, including both Phase I and Phase II pathways. wuxiapptec.com
Permeability Caco-2 Cell Monolayer. mdpi.comApparent Permeability Coefficient (Papp).To predict intestinal absorption and identify if the compound is a substrate for efflux transporters.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA). acs.orgEffective Permeability (Pe).To provide a high-throughput assessment of a compound's passive diffusion characteristics.
Plasma Protein Binding Equilibrium Dialysis.Percentage of compound bound to plasma proteins.To determine the free fraction of the compound available to interact with its target and undergo clearance.

Rational Design of Second-Generation Analogues with Enhanced Potency or Selectivity

Following initial biological screening, rational design is a powerful strategy to optimize a lead compound. drugdesign.orgwikipedia.org This process uses knowledge of the biological target and the structure-activity relationships (SAR) of existing molecules to design improved second-generation analogues. slideshare.net A systematic SAR exploration of this compound would be a critical step to enhance a desired biological activity, improve selectivity, or optimize pharmacokinetic properties.

The design process can be guided by modifying distinct regions of the molecule. nih.gov Key areas for modification include the iodinated benzoate (B1203000) ring, the cinnamoyl moiety, and the ester linkage. For example, replacing the iodine atom with other halogens (F, Cl, Br) or small functional groups could modulate the compound's lipophilicity and electronic properties, which may influence target binding and metabolic stability. Modifications to the phenyl ring of the cinnamoyl group, such as adding electron-donating or electron-withdrawing groups, could probe key interactions with a target binding pocket. youtube.com Furthermore, altering the ester linkage to a more stable amide or exploring isosteres could improve metabolic stability if hydrolysis is found to be a liability. youtube.com

Modification SiteProposed ChangePotential Impact
Iodobenzoate Ring (Position 5) Replace Iodine with F, Cl, Br, or CF₃.Modulate lipophilicity, metabolic stability, and electronic properties.
Cinnamoyl Phenyl Ring Introduce substituents (e.g., -OCH₃, -Cl, -NO₂) at ortho, meta, or para positions.Probe for specific interactions within a target's binding site to enhance potency or selectivity. youtube.com
Ester Linkage Replace with an amide, reverse ester, or thioester.Increase metabolic stability against hydrolysis by esterase enzymes.
Benzoate Ring (Other positions) Add substituents at positions 3, 4, or 6.Explore additional SAR to fine-tune activity and physicochemical properties.
Alkene of Cinnamoyl Group Reduce to a single bond (hydrocinnamoyl).Assess the importance of the rigid, planar alkene structure for biological activity.

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands to millions of compounds against a specific biological target. beckman.comwikipedia.org Integrating this compound and its rationally designed analogues into HTS platforms is essential for discovering and characterizing their biological functions. bmglabtech.com

This process involves developing a robust and miniaturized assay suitable for automation, typically in 96, 384, or 1536-well plate formats. danaher.comox.ac.uk The assay could be biochemical (measuring the activity of a purified enzyme) or cell-based (measuring a cellular response like gene expression or cell viability). A library of compounds, including the parent molecule and its derivatives, would then be screened to identify "hits"—compounds that produce a desired effect on the target. bmglabtech.com

Hits from the primary screen undergo a rigorous validation process, including dose-response analysis to determine potency (e.g., IC₅₀ or EC₅₀ values) and secondary assays to confirm their mechanism of action and rule out artifacts. beckman.com This systematic screening approach is the most efficient way to survey a broad range of biological space and identify specific targets or pathways modulated by the chemical scaffold.

StepDescriptionTechnology/MethodOutcome
1. Assay Development Create a robust, sensitive, and miniaturizable assay for the biological target of interest.Fluorescence, Luminescence, or Label-Free Detection. danaher.comA validated assay with a high signal-to-noise ratio and statistical robustness (Z'-factor > 0.5).
2. Primary Screen Screen a library of compounds (including the target molecule and its analogues) at a single concentration.Robotic liquid handlers, automated plate readers. ox.ac.ukIdentification of initial "hits" that show activity in the assay.
3. Hit Confirmation Re-test the initial hits to confirm their activity and eliminate false positives.The same primary assay is used.A set of confirmed, reproducible hits.
4. Dose-Response Analysis Test confirmed hits across a range of concentrations to determine their potency.Serial dilution and curve-fitting software.Potency values (e.g., IC₅₀ or EC₅₀) for each active compound.
5. Secondary/Orthogonal Assays Test active compounds in a different assay format to confirm their mechanism of action.Different detection methods or cell-based models.Validation of on-target activity and elimination of compounds acting through non-specific mechanisms.

Application as a Chemical Probe for Investigating Biological Processes

A high-quality chemical probe is a potent, selective, and well-characterized small molecule used to study the function of a specific protein or pathway in biological systems. nih.govnih.gov Developing this compound or an optimized analogue into a chemical probe could provide an invaluable tool for biological discovery. acs.organnualreviews.org The ultimate goal is to create a molecule that can be used to perturb a single protein target in cells or even in vivo, allowing researchers to link that protein's function to a specific phenotype. aacrjournals.org

The journey from a screening hit to a validated chemical probe is rigorous. annualreviews.org First, the compound must demonstrate high potency (typically with an IC₅₀ or K_d < 100 nM) and selectivity against other related proteins. aacrjournals.org Crucially, it must show evidence of engaging its intended target within a cellular context at a relevant concentration (typically < 1 µM). aacrjournals.org To be truly useful, a closely related but biologically inactive analogue should also be developed to serve as a negative control, helping to ensure that any observed biological effects are due to on-target activity. nih.gov

Once validated, the probe can be used in a multitude of applications, from validating a protein as a potential drug target to dissecting complex signaling networks. numberanalytics.com Furthermore, the probe can be modified by attaching functional groups, such as a biotin (B1667282) tag for affinity purification of the target protein or a fluorophore for imaging applications, thereby enabling direct identification and visualization of its molecular target. researchgate.net

CriterionDefinitionRationale
Potency High affinity for the intended target (e.g., IC₅₀ or K_d < 100 nM in a biochemical assay). aacrjournals.orgEnsures that the biological effect can be achieved at low concentrations, minimizing off-target effects.
Selectivity Minimal activity against other proteins, especially those within the same family (>30-fold selectivity is a common benchmark). aacrjournals.orgCrucial for attributing an observed phenotype to the modulation of a specific target.
Cellular Activity Demonstrated target engagement and functional effect in a cellular context at an appropriate concentration (e.g., < 1 µM). aacrjournals.orgConfirms that the compound can cross cell membranes and interact with its target in a native environment.
Mechanism of Action A well-understood and defined mechanism of how the probe interacts with its target (e.g., competitive inhibitor, allosteric modulator).Provides a clear basis for interpreting the results of biological experiments.
Negative Control Availability of a structurally similar but biologically inactive analogue. nih.govEssential for distinguishing on-target effects from non-specific or off-target phenomena.
Physicochemical Properties Adequate solubility and stability to be used effectively in biological assays.Ensures the compound remains in solution and intact under experimental conditions.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 2-(cinnamoyloxy)-5-iodobenzoate?

  • Methodology : The compound is typically synthesized via a multi-step protocol:
    • Esterification : Methylation of 2-hydroxy-5-iodobenzoic acid using oxalyl chloride in methanol under reflux (0–5°C initiation, 5-hour reflux) yields methyl 5-iodosalicylate .
    • Cinnamoylation : Subsequent coupling of cinnamoyl chloride with the hydroxyl group at position 2 requires anhydrous conditions (e.g., THF or DCM), a base (e.g., triethylamine), and catalytic DMAP to activate the hydroxyl group.
  • Key Parameters : Reaction purity is enhanced by column chromatography (e.g., 80:20 hexane/EtOAc) and confirmed via LC-MS ([M+H]+ expected ~383–385) .

Q. How is the compound characterized spectroscopically?

  • 1H NMR : Key peaks include:
    • δ 8.3–8.4 ppm (d, aromatic proton at position 6, J = 2.5 Hz).
    • δ 7.9–8.0 ppm (dd, aromatic protons adjacent to iodine and ester groups).
    • δ 5.2–5.3 ppm (s, cinnamoyloxy methylene protons).
    • δ 3.8–3.9 ppm (s, methyl ester group) .
  • LC-MS : A molecular ion peak at m/z ~383–385 confirms the molecular formula C₁₇H₁₃IO₄ .

Advanced Synthetic Modifications

Q. How can the iodine substituent be functionalized for further derivatization?

  • Methodology : The iodine atom at position 5 is reactive in cross-coupling reactions (e.g., Suzuki, Stille, or Ullmann couplings). For example:
    • Pd-Catalyzed Coupling : Use Pd₂(dba)₃/Xantphos with aryl boronic acids or sulfinate salts in toluene at 80°C to introduce sulfonyl or aryl groups .
    • Electrophilic Substitution : Hypervalent iodine intermediates generated via electrochemical oxidation can facilitate C–N bond formation .
  • Yield Optimization : Catalyst loading (e.g., 5 mol% Pd) and ligand selection (e.g., Xantphos for steric bulk) are critical for yields >60% .

Q. What strategies prevent ester hydrolysis during functionalization?

  • Protecting Groups : Use trimethylsilyl (TMS) or tert-butoxycarbonyl (Boc) groups to protect the ester during nucleophilic substitutions. For example, TMS-ethyl esters are stable under basic conditions and cleaved with TBAF .
  • Low-Temperature Conditions : Perform reactions at 0–5°C to minimize hydrolysis .

Analytical and Mechanistic Challenges

Q. How to resolve contradictions in reaction yields reported across studies?

  • Case Study : Pd-catalyzed sulfonation of methyl 5-iodobenzoate derivatives shows variability (53–80% yields) depending on:
    • Ligand Effects : Bulky ligands (Xantphos) improve steric control vs. bidentate ligands (dppe) .
    • Solvent Polarity : Toluene favors coupling efficiency over DMF due to reduced side reactions .
  • Troubleshooting : Use HRMS to detect byproducts (e.g., dehalogenation or ester hydrolysis) and adjust catalyst/ligand ratios .

Q. What computational methods predict reactivity of the cinnamoyloxy group?

  • DFT Calculations : Model the electron-withdrawing effect of the ester and iodine on the cinnamoyloxy group’s resonance stability.
  • Hammett Parameters : The σ⁺ value of the iodine substituent (~0.18) predicts moderate electrophilic reactivity at position 5 .

Applications in Biomedical Research

Q. How is this compound used in enzyme inhibition studies?

  • Case Study : Analogous iodobenzoates (e.g., methyl 3-iodo-5-(guanidinomethyl)benzoate) act as inhibitors for viral methyltransferases (e.g., SARS-CoV-2 Nsp14). The iodine enhances binding via halogen bonding with active-site residues .
  • Methodology : Radiolabeling with ¹²⁵I enables tracking of inhibitor-enzyme interactions .

Q. Can this compound serve as a photosensitizer in photodynamic therapy?

  • Mechanism : The conjugated cinnamoyloxy group absorbs UV-Vis light (λₘₐₓ ~280 nm), generating singlet oxygen (¹O₂) for oxidative damage to cancer cells.
  • Optimization : Introduce electron-donating groups (e.g., methoxy) to redshift absorption .

Safety and Handling

Q. What precautions are necessary for handling iodinated benzoates?

  • Toxicity : Iodine release under basic/oxidizing conditions may generate volatile HI. Use fume hoods and neutralize waste with Na₂S₂O₃ .
  • Storage : Protect from light (prevents C–I bond cleavage) at 2–8°C under inert gas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(cinnamoyloxy)-5-iodobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(cinnamoyloxy)-5-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.